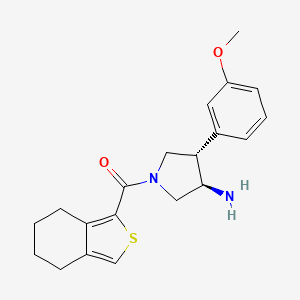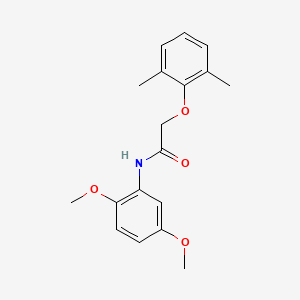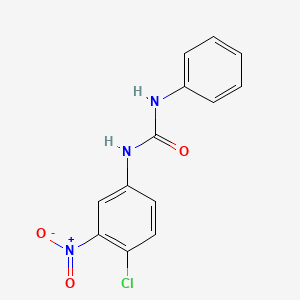![molecular formula C19H20N6O2 B5538553 6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)
6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The compound “6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine” is synthesized as part of a broader family of chemical compounds with varying substituents and functional groups. While specific details on this compound's synthesis may not be directly available, related structures have been synthesized through various organic synthesis routes involving nucleophilic substitution reactions, cyclization, and amide formation procedures, indicative of similar synthetic strategies that could be employed for this compound (Hussain et al., 2016).
Molecular Structure Analysis The molecular structure of related compounds, especially those involving piperazine rings and pyridazinone or pyrimidinone derivatives, is characterized by crystallography and spectroscopy, including NMR and X-ray diffraction. This analysis informs on bond lengths, angles, and the overall three-dimensional conformation critical to understanding the chemical behavior and interaction potential of “6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine” (Georges et al., 1989).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research into the synthesis and biological activity of related compounds has shown potential applications in areas such as antipsychotic medications, analgesic and anti-inflammatory activities, and anticancer properties. For instance, a study on conformationally constrained butyrophenones, which share structural features with the query compound, revealed their affinity for dopamine and serotonin receptors, suggesting potential as antipsychotic drugs (Raviña et al., 2000). Another study synthesized novel thiazolo[4,5-d]pyridazinones with analgesic and anti-inflammatory activities, highlighting the diverse biological activities of structurally related compounds (Demchenko et al., 2015).
Anticancer Potential
Compounds with structural similarities to the query chemical have shown promising anticancer activities. A study on piperazine-2,6-dione derivatives evaluated their anticancer activity, indicating the potential for these types of compounds in cancer treatment (Kumar et al., 2013). This suggests that "6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine" may also possess anticancer properties worth exploring.
Molecular Docking and In Vitro Screening
The synthesis and evaluation of compounds for therapeutic potential, including Alzheimer's disease, have been explored through molecular docking and in vitro screenings. For instance, a series of benzamides, structurally related to the query compound, were synthesized and showed promise as therapeutic agents for Alzheimer’s disease, with enzyme inhibition activity against butyrylcholinesterase (Hussain et al., 2016). This indicates the potential of "6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine" in contributing to Alzheimer’s disease research.
Anti-Diabetic and Anti-Inflammatory Activity
The compound has been implicated in studies focusing on anti-diabetic and anti-inflammatory activities. A study on triazolo-pyridazine-6-yl-substituted piperazines evaluated their potential as anti-diabetic drugs through DPP-4 inhibition and insulinotropic activities (Bindu et al., 2019). Additionally, derivatives of 2-furoic piperazide, related to the query compound, showed promising inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's disease (Abbasi et al., 2018).
Propriétés
IUPAC Name |
furan-2-yl-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-14-4-5-16(20-13-14)21-17-6-7-18(23-22-17)24-8-10-25(11-9-24)19(26)15-3-2-12-27-15/h2-7,12-13H,8-11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJCUEDOUYVRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5538474.png)
![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5538476.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5538488.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5538497.png)
![4-[(2-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5538498.png)
![2-[1-(9H-fluoren-2-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5538499.png)

![5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5538519.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5538531.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5538533.png)

![2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5538546.png)
![(1S*,5R*)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538559.png)